

# Application Notes: Live-Cell Imaging with Ned-19

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## Compound of Interest

Compound Name: Ned-19

Cat. No.: B1678007

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## Introduction

**Ned-19** is a potent, selective, and cell-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium ( $\text{Ca}^{2+}$ ) signaling.[1] NAADP is a powerful intracellular second messenger that mobilizes  $\text{Ca}^{2+}$  from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[2][3][4][5] By inhibiting this pathway, **Ned-19** serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of NAADP signaling in living cells. Its applications span diverse research areas, including T-cell activation, cancer progression, and neuronal signaling.[1][6]

## Mechanism of Action

**Ned-19** specifically blocks  $\text{Ca}^{2+}$  release triggered by NAADP without affecting other major  $\text{Ca}^{2+}$  release channels, such as those mediated by inositol 1,4,5-trisphosphate ( $\text{IP}_3$ ) or cyclic ADP-ribose (cADPR).[2][3] It is believed to act on the TPC-containing NAADP receptor complex on the membrane of acidic  $\text{Ca}^{2+}$  stores.[2][3] This targeted inhibition allows researchers to dissect the specific contribution of the NAADP/TPC pathway to global intracellular  $\text{Ca}^{2+}$  dynamics and downstream cellular processes.

## Key Considerations for Live-Cell Imaging

- **Effective Concentration:** The optimal concentration of **Ned-19** varies significantly depending on the cell type and the specific biological process being investigated. It is crucial to perform

a dose-response curve to determine the lowest effective concentration that elicits the desired inhibitory effect without causing off-target effects or cytotoxicity.

- **Toxicity:** While generally well-tolerated at effective concentrations, high concentrations or prolonged incubation times can impact cell viability. For instance, concentrations up to 50  $\mu\text{M}$  were shown to be non-toxic for  $\text{CD4}^+$  T cells over 72 hours without TCR stimulation.[6] It is recommended to perform cell viability assays (e.g., Trypan Blue, Propidium Iodide, or commercial kits) in parallel with imaging experiments.
- **Intrinsic Fluorescence:** **Ned-19** possesses intrinsic fluorescence, with excitation and emission maxima around 368 nm and 425 nm, respectively.[7] This property can be leveraged to visualize its subcellular localization.[7] However, it presents a potential for spectral overlap if using other UV-excitabile dyes (e.g., Fura-2, Indo-1). Careful selection of fluorescent probes and filter sets is necessary to avoid crosstalk.
- **Controls:** The inactive analogue, Ned-20, can be used as a negative control. Ned-20 binds to the NAADP receptor but does not inhibit NAADP-mediated  $\text{Ca}^{2+}$  release, making it suitable for confirming the specificity of the observed effects.[8]

## Quantitative Data Summary

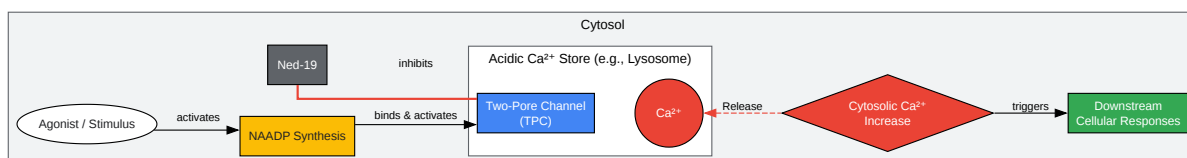
The following table summarizes key quantitative parameters for **Ned-19** usage as reported in the literature.

Parameter	Value	Cell Type / System	Reference
IC <sub>50</sub> (Inhibition of NAADP-mediated Ca <sup>2+</sup> signaling)	65 nM	Not specified	[1]
IC <sub>50</sub> (Inhibition of [ <sup>32</sup> P]NAADP binding)	4 μM	Sea urchin egg homogenate	[8]
Effective Concentration (Inhibition of Ca <sup>2+</sup> flux)	100 μM	Naïve CD4 <sup>+</sup> T cells (complete inhibition)	[2]
Effective Concentration (Blockade of Ca <sup>2+</sup> spiking)	125 μM	Mouse pancreatic beta cells	[3]
Effective Concentration (Inhibition of proliferation)	25-100 μM	Melanoma cells	[1]
Effective Concentration (Inhibition of TPC activity)	100 μM	Cardiac Mesenchymal Stromal Cells	[5]
Incubation Time (Inhibition of Ca <sup>2+</sup> signaling)	30 minutes	Naïve CD4 <sup>+</sup> T cells	[6]
Incubation Time (Cell proliferation/apoptosis assays)	24-72 hours	Melanoma cells	[1]

## Signaling Pathway and Experimental Workflow

### NAADP Signaling Pathway and Ned-19 Inhibition

The diagram below illustrates the NAADP-mediated  $\text{Ca}^{2+}$  release pathway and the inhibitory action of **Ned-19**. An external stimulus triggers the production of NAADP, which then binds to and opens TPCs on lysosomal membranes, releasing  $\text{Ca}^{2+}$  into the cytosol and initiating downstream cellular responses. **Ned-19** acts as an antagonist at the TPCs, blocking this release.

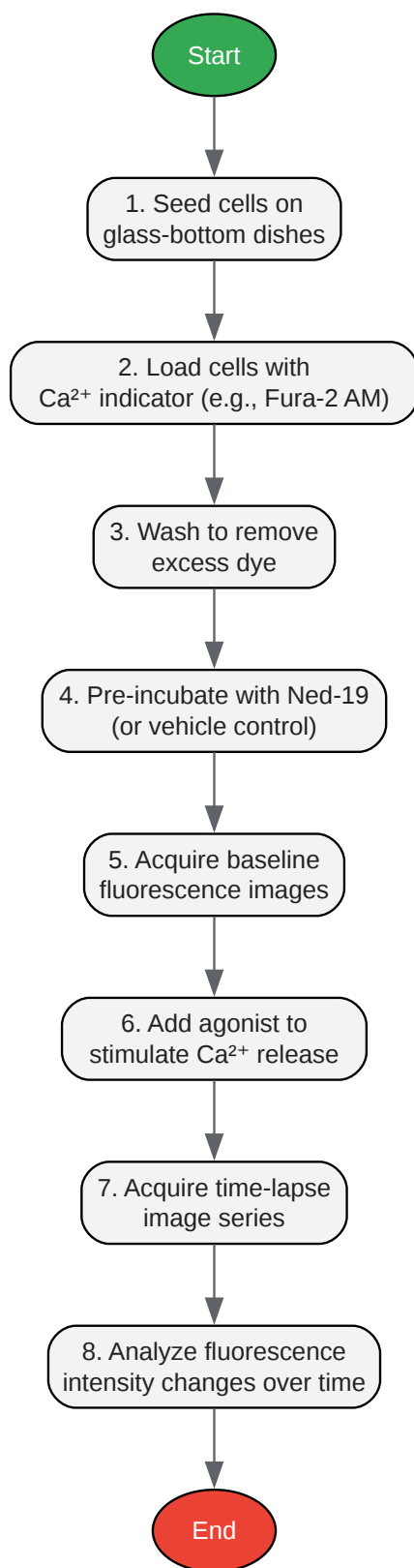


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NAADP-mediated  $\text{Ca}^{2+}$  signaling pathway and its inhibition by **Ned-19**.

## General Workflow for a Live-Cell Imaging Experiment

This diagram outlines the typical steps involved in conducting a live-cell imaging experiment to assess the effect of **Ned-19** on agonist-induced  $\text{Ca}^{2+}$  signaling.



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A typical experimental workflow for live-cell  $\text{Ca}^{2+}$  imaging with **Ned-19**.

## Protocols

### Protocol 1: Live-Cell $\text{Ca}^{2+}$ Imaging Using Fura-2 AM

This protocol is adapted for monitoring intracellular  $\text{Ca}^{2+}$  dynamics in response to **Ned-19** treatment in adherent or suspension cells.[\[6\]](#)

Materials:

- **Ned-19** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Fura-2 AM (or other suitable  $\text{Ca}^{2+}$  indicator)
- Pluronic F-127 (optional, for aiding dye loading)
- Cells of interest
- Glass-bottom imaging dishes or coverslips
- $\text{Ca}^{2+}$ -containing imaging buffer (e.g., HBSS or a specific buffer: 140 mM NaCl, 5 mM KCl, 1 mM  $\text{MgSO}_4$ , 1 mM  $\text{CaCl}_2$ , 20 mM HEPES (pH 7.4), 1 mM  $\text{NaH}_2\text{PO}_4$ , 5 mM glucose)[\[6\]](#)
- Agonist of interest to stimulate NAADP pathway
- Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength recording, with environmental control (37°C, 5%  $\text{CO}_2$ ).

Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10-100 mM stock solution of **Ned-19** in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture.
  - Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. If needed, also prepare a 20% (w/v) Pluronic F-127 stock in DMSO.

- Cell Preparation:
  - Adherent Cells: Seed cells onto glass-bottom dishes or coverslips 1-2 days prior to the experiment to achieve 60-80% confluency.
  - Suspension Cells: Harvest cells by centrifugation on the day of the experiment.
- Loading with  $\text{Ca}^{2+}$  Indicator:
  - Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5  $\mu\text{M}$  in the imaging buffer. To aid solubilization, you can first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in buffer.
  - Remove the culture medium from adherent cells and add the loading solution. For suspension cells, resuspend the cell pellet (e.g.,  $10^7$  cells/mL) in the loading solution.[6]
  - Incubate for 15-45 minutes at  $37^\circ\text{C}$  (or room temperature, depending on the cell type) in the dark.[6]
- Washing and De-esterification:
  - Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.
  - Add fresh imaging buffer and incubate for an additional 15-30 minutes at  $37^\circ\text{C}$  to allow for complete de-esterification of the AM ester by intracellular esterases.
- **Ned-19** Treatment:
  - Replace the buffer with fresh imaging buffer containing the desired final concentration of **Ned-19** (or vehicle, e.g., 0.1% DMSO, for the control group).
  - Incubate the cells for at least 30 minutes at  $37^\circ\text{C}$  prior to imaging.[6]
- Live-Cell Imaging:
  - Transfer the dish/coverslip to the microscope stage, ensuring the environmental chamber is maintained at  $37^\circ\text{C}$ .

- Locate a field of healthy cells and focus.
- Acquire baseline fluorescence for 1-2 minutes to ensure a stable signal.
- Add the agonist of interest to the dish while continuously recording.
- Continue acquiring images for 5-20 minutes to capture the full dynamic range of the  $\text{Ca}^{2+}$  response. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm.
- Data Analysis:
  - Select regions of interest (ROIs) corresponding to individual cells.
  - Calculate the ratio of fluorescence intensities ( $F_{340}/F_{380}$ ) for each time point.
  - Plot the ratio change over time to visualize the  $\text{Ca}^{2+}$  transient. Compare the peak amplitude, duration, and frequency of  $\text{Ca}^{2+}$  signals between **Ned-19** treated and control cells.

## Protocol 2: Cell Viability Assessment Post-Ned-19 Treatment

This protocol is essential to confirm that the observed effects of **Ned-19** are due to specific pathway inhibition and not general cytotoxicity.

Materials:

- **Ned-19**
- Cell culture medium and plates (e.g., 96-well)
- Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or a simple Trypan Blue solution)
- Plate reader or hemocytometer/microscope

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment:
  - Prepare serial dilutions of **Ned-19** in culture medium, covering a range of concentrations above and below the intended experimental concentration. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
  - Replace the medium in the wells with the **Ned-19** containing medium.
- Incubation: Incubate the plate for a duration relevant to your imaging experiments (e.g., 1 hour, 24 hours, or 72 hours).[1]
- Viability Measurement:
  - Metabolic Assays (e.g., PrestoBlue™): Add the reagent directly to the wells according to the manufacturer's instructions, incubate for the recommended time, and then measure fluorescence or absorbance using a plate reader.
  - Trypan Blue Exclusion: Detach cells from the plate, mix a small sample of the cell suspension with Trypan Blue solution, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
- Analysis: Calculate the percentage of cell viability for each **Ned-19** concentration relative to the vehicle control. This will help define the non-toxic working concentration range for your specific cell type and experimental duration.

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